Structural Divergence from Chloroquine-Class 4-Aminoquinolines Correlates with Shifted Target Engagement Profiles
Molecular docking studies on 2-chloro-N-substituted quinolin-4-amines against PI3K/AKT/mTOR pathway proteins reveal that the 2-chloro substituent plus the N-aryl/N-benzyl combination alters binding pose and calculated binding energy relative to the unsubstituted chloroquine core [1]. While direct quantitative data for CAS 1216435-44-7 are not publicly available, the compound's structural features match those that produced a 29.4 μM IC50 against A549 lung cancer cells for the closest published analog 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine (2b) in the same 2-chloro-4-aminoquinoline series, whereas classical chloroquine shows weak or negligible activity in the same assay context [1].
| Evidence Dimension | A549 non-small cell lung cancer cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported for CAS 1216435-44-7; belongs to the same 2-chloro-N-substituted quinolin-4-amine chemotype as the active analog 2b |
| Comparator Or Baseline | Chloroquine: weak/no activity in A549 assay; Analog 2b (2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine): IC50 = 29.4 μM |
| Quantified Difference | Analog 2b is active at 29.4 μM, while chloroquine is inactive, demonstrating that 2-chloro-N-substituted-4-aminoquinolines can achieve measurable anticancer activity that the unsubstituted chloroquine core cannot [1]. |
| Conditions | A549 non-small cell lung cancer cell line; MTT or similar cell viability assay; molecular docking against PI3K, AKT, mTOR proteins |
Why This Matters
Demonstrates that the 2-chloro-N,N-disubstituted architecture unlocks anticancer activity absent in classical monosubstituted 4-aminoquinolines, providing a scientific rationale for selecting this scaffold over chloroquine or hydroxychloroquine in oncology-focused procurement decisions.
- [1] Vennila KN, Prabha K, Sunny D, Madhuri S, Elango KP. Preparation and biological evaluation of quinoline amines as anticancer agents and its molecular docking. Medicinal Chemistry Research. 2019;28:1298–1307. View Source
